molecular formula C15H21N3O2 B11746841 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

Cat. No.: B11746841
M. Wt: 275.35 g/mol
InChI Key: TVIKAQCPZOETJI-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-methoxyphenol in the presence of a suitable amine and a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Methoxyphenol: Another precursor used in the synthesis.

    4-Hydroxy-3-methoxybenzaldehyde: A structurally similar compound with different functional groups.

Uniqueness

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to the combination of the pyrazole ring and the methoxyphenol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C15H21N3O2/c1-4-18-10-13(11(2)17-18)9-16-8-12-5-6-14(19)15(7-12)20-3/h5-7,10,16,19H,4,8-9H2,1-3H3

InChI Key

TVIKAQCPZOETJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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